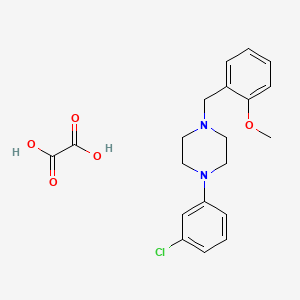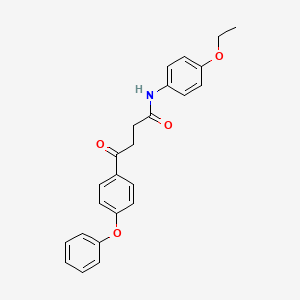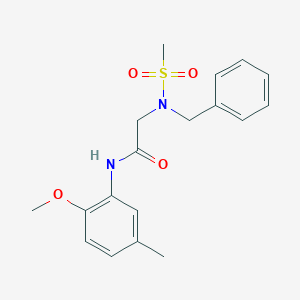![molecular formula C16H31NO B5107782 4-[(4-tert-butylcyclohexyl)amino]cyclohexanol](/img/structure/B5107782.png)
4-[(4-tert-butylcyclohexyl)amino]cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-tert-butylcyclohexyl)amino]cyclohexanol, also known as Tropisetron, is a chemical compound that belongs to a class of drugs called serotonin receptor antagonists. It is known for its ability to block the action of serotonin, a neurotransmitter that is involved in various physiological functions. Tropisetron has been widely used in scientific research for its potential therapeutic applications in various medical conditions.
Mécanisme D'action
4-[(4-tert-butylcyclohexyl)amino]cyclohexanol works by blocking the action of serotonin receptors, specifically the 5-HT3 receptor subtype. Serotonin is involved in various physiological functions, including the regulation of mood, appetite, and sleep. By blocking the action of serotonin, 4-[(4-tert-butylcyclohexyl)amino]cyclohexanol can alleviate symptoms associated with medical conditions that involve abnormal serotonin activity.
Biochemical and Physiological Effects:
4-[(4-tert-butylcyclohexyl)amino]cyclohexanol has been shown to have various biochemical and physiological effects in the body. It can reduce the release of certain neurotransmitters, such as dopamine and acetylcholine, and increase the release of others, such as GABA. It can also modulate the activity of certain ion channels, such as the potassium channel. These effects contribute to its therapeutic potential in various medical conditions.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(4-tert-butylcyclohexyl)amino]cyclohexanol has several advantages for lab experiments, including its high purity and potency, and its ability to selectively target specific serotonin receptor subtypes. However, its use in lab experiments is limited by its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for the research and development of 4-[(4-tert-butylcyclohexyl)amino]cyclohexanol. These include the exploration of its potential therapeutic applications in other medical conditions, such as anxiety disorders and depression. Additionally, there is a need for the development of more efficient and cost-effective synthesis methods for 4-[(4-tert-butylcyclohexyl)amino]cyclohexanol, which would enable its wider use in scientific research. Finally, the development of novel serotonin receptor antagonists based on the structure of 4-[(4-tert-butylcyclohexyl)amino]cyclohexanol could lead to the discovery of new drugs with improved therapeutic potential.
Méthodes De Synthèse
4-[(4-tert-butylcyclohexyl)amino]cyclohexanol can be synthesized through a multistep process that involves the reaction of tert-butylcyclohexylamine with cyclohexanone, followed by reduction and cyclization reactions. The final product is obtained by recrystallization and purification steps. This synthesis method has been optimized for high yield and purity of the final product.
Applications De Recherche Scientifique
4-[(4-tert-butylcyclohexyl)amino]cyclohexanol has been extensively studied for its potential therapeutic applications in various medical conditions, including chemotherapy-induced nausea and vomiting, irritable bowel syndrome, and migraine headaches. It has been shown to be effective in reducing the severity and frequency of these symptoms by blocking the action of serotonin receptors in the brain and gut.
Propriétés
IUPAC Name |
4-[(4-tert-butylcyclohexyl)amino]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO/c1-16(2,3)12-4-6-13(7-5-12)17-14-8-10-15(18)11-9-14/h12-15,17-18H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVNKDFBWWDFFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)NC2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-2-(5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5107703.png)
![4,4'-[(3,5-dichloro-2-hydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5107709.png)

![N-(5-isoxazolylmethyl)-N-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5107721.png)
![3-({[(2-bromo-4-methylphenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate](/img/structure/B5107728.png)

![1-phenyl-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5107745.png)

![[1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5107774.png)

![N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-3,3-diphenylacrylamide](/img/structure/B5107791.png)
![N-(1-{1-[3-(3-methoxyphenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B5107805.png)
![4,4'-{1,4-phenylenebis[oxy(2-hydroxy-3,1-propanediyl)]}di(1-piperazinecarbaldehyde)](/img/structure/B5107810.png)
![N-[3-(2-furyl)phenyl]-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5107818.png)